3,3'-Diiodo-L-thyronine (3,3'-T2) is a naturally occurring iodothyronine hormone metabolite. It is a derivative of thyroxine (T4) and is less biologically active than T4 or 3,5,3'-triiodo-L-thyronine (T3) [, ]. While not as potent as T3, it exhibits thyromimetic activity [, ]. 3,3'-T2 has been identified as a product of both T4 and T3 metabolism via different deiodination pathways [, , ].
3,3'-Diiodo-L-thyronine is synthesized from L-thyronine through iodination processes. It is classified as a thyroid hormone analogue, which includes other related compounds such as 3,5-diiodo-L-thyronine and 3,5,3'-triiodo-L-thyronine. These compounds are typically studied for their interactions with thyroid hormone receptors and their physiological effects on metabolism.
The synthesis of 3,3'-diiodo-L-thyronine can be achieved through various methods:
Key parameters during synthesis include:
The molecular structure of 3,3'-diiodo-L-thyronine can be described as follows:
The compound's three-dimensional conformation plays a critical role in its interaction with thyroid hormone receptors, influencing its binding affinity and biological effects.
3,3'-Diiodo-L-thyronine participates in several chemical reactions:
These reactions are essential for understanding its metabolic pathways and physiological implications.
The mechanism of action of 3,3'-diiodo-L-thyronine primarily involves its interaction with thyroid hormone receptors located in the nucleus of target cells:
Research indicates that while it has a lower affinity for nuclear receptors compared to other thyroid hormones, it may still play a role in metabolic regulation through alternative pathways or receptor interactions .
The physical and chemical properties of 3,3'-diiodo-L-thyronine include:
These properties are crucial for determining its handling in laboratory settings and potential applications in therapeutic formulations.
The applications of 3,3'-diiodo-L-thyronine span various fields:
3,3'-Diiodo-L-thyronine (3,3'-T2) is a iodinated thyronine metabolite with the systematic chemical name 2-Amino-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid. Its molecular formula is C~15~H~13~I~2~NO~4~, with a molecular weight of 525.077 g/mol [10]. The molecule consists of two tyrosine-derived phenyl rings connected by an ether linkage, with iodine atoms at the 3 and 3' positions of the inner (tyrosyl) and outer (phenolic) rings, respectively. The L-configuration refers to the natural levorotatory enantiomer derived from endogenous biosynthesis [5].
Crystallographic studies of 3,3'-T2 bound to human serum transthyretin reveal an overall transoid conformation with the ether bridge adopting an intermediate geometry between skewed and perpendicular. The molecule binds approximately 3.5 Å deeper within the transthyretin channel compared to thyroxine (T~4~), with its 3-iodine occupying the same site as the 3'-iodine of T~4~, and the 3'-iodine positioned at a site typically occupied by water in the T~4~ complex [8].
Table 1: Structural Differentiation of Diiodothyronine Isomers
Isomer | Iodine Positions | Molecular Weight (g/mol) | Distinctive Structural Features |
---|---|---|---|
3,3'-T2 | 3, 3' | 525.077 | Symmetric diiodination; both iodines adjacent to ether bridge |
3,5-T2 | 3, 5 | 525.077 | Asymmetric; iodines on same ring (inner) |
3',5'-T2 | 3', 5' | 525.077 | Asymmetric; iodines on same ring (outer) |
Mass spectrometry analyses demonstrate clear differentiation between 3,3'-T2 and its isomers (3,5-T~2~ and 3',5'-T~2~) based on distinct fragmentation patterns and retention times during chromatographic separation. The 3,3'-T2 isomer is chromatographically resolved from 3,5-T~2~, with the latter eluting earlier in reversed-phase liquid chromatography systems. This differentiation is crucial as each isomer exhibits distinct biological activities and metabolic fates [3] [7].
The physicochemical behavior of 3,3'-Diiodo-L-thyronine is significantly influenced by its diphenyl ether structure and halogen substituents. The iodine atoms, particularly at the ortho positions relative to the phenolic hydroxyl group, create steric hindrance that affects molecular flexibility and conformational stability. The ether linkage allows rotational freedom but is constrained by interactions with the adjacent iodine substituents, resulting in a preferred skewed conformation as observed in protein-bound states [8].
The phenolic hydroxyl group (pK~a~ ~10) exhibits moderate acidity, while the amino acid side chain maintains typical zwitterionic properties in physiological pH ranges. The molecule demonstrates limited aqueous solubility at neutral pH but enhanced solubility in alkaline conditions or polar organic solvents like methanol and acetonitrile [7]. Stability studies indicate susceptibility to oxidative deiodination, particularly under conditions of enzymatic catalysis by deiodinases. The carbon-iodine bonds represent potential sites for metabolic dehalogenation, with the 5' position showing particular vulnerability to deiodinase-mediated iodine removal [2] [6].
Protein binding significantly influences 3,3'-T2's stability and reactivity in biological systems. It binds to human serum transthyretin with approximately 100-fold lower affinity compared to thyroxine (K~d~ ~1.5 μM vs. ~15 nM for T~4~), primarily due to the absence of the second pair of iodine atoms that contribute to hydrophobic interactions in the binding channel of transport proteins. This reduced binding affinity facilitates more rapid clearance compared to fully iodinated thyronines [8].
3,3'-Diiodo-L-thyronine is primarily generated through the sequential deiodination of thyroid hormones via specific selenoenzymes known as iodothyronine deiodinases. Two principal pathways exist for its endogenous production:
Type 1 Deiodinase (D1) Pathway: The outer ring deiodination (ORD) of reverse triiodothyronine (rT~3~) by D1 represents the major biosynthetic route for 3,3'-T2 generation. D1, predominantly expressed in liver, kidney, and thyroid tissues, catalyzes the removal of a specific iodine atom from the outer ring of rT~3~ to yield 3,3'-T2 [2] [9].
Type 3 Deiodinase (D3) Pathway: The inner ring deiodination (IRD) of triiodothyronine (T~3~) by D3 constitutes the second pathway. D3, expressed predominantly in brain, placenta, and fetal tissues, removes an iodine atom from the inner ring of T~3~, also resulting in 3,3'-T2 formation [2] [6] [9].
The reaction mechanisms involve reductive deiodination requiring thiol cofactors (e.g., glutathione or dithiothreitol) and the catalytic selenocysteine residue within the active center of deiodinases. These enzymes demonstrate precise regioselectivity, with D1 acting preferentially on the outer ring and D3 on the inner ring of their respective substrates. The kinetics of 3,3'-T2 formation follow Michaelis-Menten principles, with K~m~ values in the micromolar range for both enzymatic pathways [2] [6].
Table 2: Enzymatic Pathways for 3,3'-T2 Biosynthesis
Precursor | Catalyzing Enzyme | Deiodination Type | Primary Tissue Sites | Regulatory Factors |
---|---|---|---|---|
rT~3~ | Type 1 Deiodinase (D1) | Outer ring deiodination | Liver, Kidney, Thyroid | Selenium status, Thyroid state (positive regulation) |
T~3~ | Type 3 Deiodinase (D3) | Inner ring deiodination | Brain, Placenta, Fetal tissues | Hypoxia, Thyroid state (positive regulation) |
The relative contribution of these pathways varies according to physiological and pathological conditions. Under normal circumstances, D1-mediated production predominates in peripheral tissues, while D3-mediated generation increases during fetal development and in specific pathological states characterized by tissue hypoxia or severe illness [2] [6] [9].
Advanced mass spectrometry methods have enabled precise quantification of endogenous 3,3'-Diiodo-L-thyronine in human biological samples. In serum from healthy euthyroid adults, 3,3'-T2 concentrations average 133 ± 15 pg/mL (253 ± 29 pmol/L), making it the most abundant diiodothyronine isomer detected. This concentration exceeds that of 3,5-T~2~ (41 ± 5 pg/mL; 78 ± 9 pmol/L), while 3',5'-T~2~ remains undetectable in most individuals [3] [7].
Significant positive correlation exists between serum concentrations of 3,3'-T2 and 3,5-T~2~ (r = 0.540, P < 0.01), suggesting coordinated metabolic regulation. However, neither correlates significantly with circulating T~3~ or T~4~ levels in healthy individuals, indicating independent regulatory mechanisms for these metabolites [3] [7].
Tissue distribution studies reveal heterogeneous expression patterns reflecting localized production and degradation:
In pathological conditions, tissue-specific alterations occur:
The serum half-life of 3,3'-T2 is considerably shorter than that of T~4~ or T~3~, reflecting its rapid turnover and further metabolism to monoiodothyronines and thyronine. This rapid clearance necessitates continuous production to maintain detectable serum concentrations [2] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7